molecular formula C13H18N2O B8237215 N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate

Cat. No.: B8237215
M. Wt: 218.29 g/mol
InChI Key: ZTRQOBADXLOCIB-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate (CAS: 1465-25-4) is a specialized organic compound widely utilized in analytical chemistry and biochemical research. Its molecular formula is C₁₂H₁₄N₂·2HCl·CH₃OH, with a molecular weight of 291.22 kDa . This compound is a white to light yellow/red crystalline powder, often referred to as the Bratton-Marshall Reagent, due to its critical role in colorimetric assays for nitrite (NO₂⁻) and nitric oxide (NOx) detection .

Properties

IUPAC Name

methanol;N'-naphthalen-1-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQOBADXLOCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C1=CC=C2C(=C1)C=CC=C2NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

The alkylation step requires a molar ratio of bromonaphthalene to ethylenediamine between 1:1 and 1:2, with optimal results observed at 1:1.5. The mixture is refluxed at 100–115°C for 5–8 hours under mechanical stirring. Prolonged refluxing (>8 hours) risks side reactions, while shorter durations (<5 hours) yield incomplete conversion.

Catalytic Innovations: Basic Cupric Carbonate

A pivotal advancement in this synthesis is replacing traditional Cu/CuO catalysts with basic cupric carbonate (CuCO₃·Cu(OH)₂). This catalyst reduces production costs by 33% and shortens reaction times by nearly 50% compared to earlier methods. The improved solubility of basic cupric carbonate in acidic media enhances catalytic activity, enabling milder temperatures (100–115°C vs. 120–130°C for Cu/CuO systems).

Purification and Isolation of Naphthyl Ethylenediamine

Post-alkylation, the crude product requires purification to remove unreacted starting materials and catalyst residues.

Solvent Extraction

Organic solvents such as benzene or ethanol are employed for extraction. Benzene offers high selectivity for naphthyl ethylenediamine but poses toxicity concerns, leading to a preference for ethanol in industrial settings. Post-extraction, the solvent is removed via vacuum distillation, yielding a pale-yellow intermediate.

Filtration and Drying

The filtered product is washed with cold ethanol to eliminate residual copper compounds. Yield improvements of 5% are achieved through this step, as demonstrated in pilot-scale trials.

Hydrochloric Acid Treatment and Salt Formation

Conversion to the dihydrochloride salt is critical for stabilizing the compound and enhancing its solubility in aqueous media.

Acid Concentration and Crystallization

The naphthyl ethylenediamine intermediate is dissolved in 4–8M hydrochloric acid, with higher concentrations (6–8M) favored for rapid crystallization. Cooling the solution to 0–5°C precipitates the dihydrochloride salt, which is collected via vacuum filtration. This step achieves a purity of >95% prior to recrystallization.

Recrystallization and Monomethanolate Adduct Formation

The final monomethanolate adduct is obtained through recrystallization in methanol, which introduces the solvent molecule into the crystal lattice.

Methanol Recrystallization Process

The dihydrochloride salt is dissolved in hot methanol (60–70°C) and slowly cooled to 4°C. Methanol’s polarity facilitates the formation of a stable monomethanolate complex, confirmed by X-ray diffraction studies. The product is isolated as white to light-red crystals, with a melting point of 190–199°C (decomposition).

Purity and Yield Optimization

Recrystallization increases purity to >98% (HPLC), with yields of 70–75% reported in industrial batches. Hygroscopicity necessitates storage under inert gas or desiccated conditions to prevent hydration.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the synthesis’s efficiency and cost.

ParameterBasic Cupric CarbonateCu/CuO Mixture
Cost per kg$12$36
Reaction Time (hours)5–810–15
Yield Improvement+5%Baseline
Ethylenediamine Savings25%0%

Data sourced from patent CN102173996A.

Basic cupric carbonate reduces ethylenediamine consumption by 25% and improves atom economy, aligning with green chemistry principles. Its higher solubility in reaction media ensures uniform catalytic activity, minimizing localized overheating.

Industrial-Scale Process Considerations

Scaling the synthesis requires addressing solvent recovery, waste management, and process safety.

Solvent Reclamation

Vacuum distillation recovers >90% of ethylenediamine and organic solvents, reducing raw material costs. Closed-loop systems are mandated for benzene due to its carcinogenicity.

Waste Stream Management

Copper-containing residues are treated with sodium sulfide to precipitate CuS, achieving effluent copper levels below 1 ppm .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Description : The compound has been investigated for its corrosion inhibition properties, particularly for metals like C38 steel in acidic environments.

  • Mechanism : It acts by blocking cathodic sites on the metal surface, thereby reducing the corrosion rate. The efficiency of inhibition increases with concentration, reaching up to 91.8% at optimal levels.
  • Case Study : Research conducted on C38 steel exposed to 0.5M sulfuric acid revealed that as the concentration of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate increased, both the charge transfer resistance and inhibition efficiency improved significantly .
Concentration (M) Inhibition Efficiency (%)
1.0×1031.0\times 10^{-3}91.8
1.0×1041.0\times 10^{-4}80.5
1.0×1051.0\times 10^{-5}65.3

Antimicrobial Studies

Description : Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.

  • Mechanism : The compound's structure allows it to penetrate bacterial membranes, disrupting cellular functions and leading to bactericidal effects.
  • Case Study : An investigation into its antimicrobial activity showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations or as a disinfectant agent .

Mechanism of Action

The primary mechanism of action for N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate involves its ability to form diazonium salts and subsequent azo compounds. The compound acts as a donor molecule, forming charge transfer complexes with various acceptors. These complexes are crucial in its spectrophotometric applications, where the formation of colored products allows for quantitative analysis .

Comparison with Similar Compounds

Key Properties:

  • Purity : >97.0% (HPLC)
  • Melting Point : Reported as 196–201°C (Kanto Reagents) and 183–186°C (NIH study) .
  • Applications :
    • Quantification of nitrite in biological samples via Griess reaction .
    • Direct analysis of free fatty acids (FFAs) and sulfated oligosaccharides in serum .
    • Regulatory use in ISO 14001:2004 and GMP-certified laboratories .

Comparison with Structurally Similar Compounds

1-Naphthyl Isocyanate and 1-Naphthyl Isothiocyanate

These compounds share the naphthyl backbone but differ in functional groups:

Property N-(1-Naphthyl)ethylenediamine Dihydrochloride Monomethanolate 1-Naphthyl Isocyanate 1-Naphthyl Isothiocyanate
Molecular Formula C₁₂H₁₄N₂·2HCl·CH₃OH C₁₁H₇NO C₁₁H₇NS
CAS RN 1465-25-4 4044-73-7 551-06-4
Boiling Point N/A 126–128°C (at 12 mmHg) 125–127°C (at 12 mmHg)
Primary Use Colorimetric assays, FFAs analysis Derivatization agent Protein modification
Safety Profile Non-carcinogenic (chronic studies in rats/mice) Toxic vapor release Skin/eye irritant

Key Differences :

  • The dihydrochloride monomethanolate is water-soluble and used in aqueous reactions, whereas isocyanate/isothiocyanate derivatives are typically hydrophobic and employed in organic synthesis .
  • Safety risks differ significantly: N-(1-Naphthyl)ethylenediamine dihydrochloride requires standard lab precautions (gloves, goggles), while isocyanates pose acute inhalation hazards .

1-Naphthylamine Hydrochloride (CAS: 552-46-5) and β-Naphthylamine Hydrochloride (CAS: 612-52-2)

These aromatic amines are structurally analogous but distinct in substitution patterns:

Property This compound 1-Naphthylamine Hydrochloride β-Naphthylamine Hydrochloride
Molecular Formula C₁₂H₁₄N₂·2HCl·CH₃OH C₁₀H₁₀ClN C₁₀H₁₀ClN
Carcinogenicity No evidence in animal studies Suspected carcinogen Known human carcinogen (IARC)
Application Analytical reagent Intermediate in dye synthesis Banned in industrial use

Key Insight :

  • Unlike β-naphthylamine derivatives, which are restricted due to carcinogenicity, N-(1-Naphthyl)ethylenediamine dihydrochloride is considered safe for controlled laboratory use .

Research Findings and Analytical Performance

Sensitivity in Nitrite Detection

  • Linear Range : Absorbance vs. nitrite concentration shows R² = 0.977 using Griess reagent (sulfanilamide + N-(1-Naphthyl)ethylenediamine dihydrochloride) .
  • Detection Limit : Achieves sub-µM sensitivity in tissue samples (brain, kidney) .

Comparative Stability

  • Storage : Stable at 2–8°C in 1% HCl for >6 months .

Commercial Availability and Pricing

Supplier Purity Quantity Price (USD)
Kanto Reagents >97% 25 g ~100
Merck Supelco >98% 100 g ~280
CymitQuimica >98% 25 g ~70

Biological Activity

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate (NED) is a chemical compound with notable biological activities, particularly in the fields of analytical chemistry and medicinal applications. This article delves into its biological activity, including its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

NED is a derivative of naphthalene and ethylenediamine, characterized by its unique chemical structure:

  • Molecular Formula : C12H14N22HClCH3OHC_{12}H_{14N_2\cdot 2HCl\cdot CH_3OH}
  • Molecular Weight : 291.22 g/mol
  • Melting Point : 190 °C (decomposes)
  • Solubility : Slightly soluble in water, soluble in organic solvents

The compound is often presented as a white to light yellow crystalline powder.

1. Analytical Chemistry

NED is primarily used as a reagent in various analytical methods:

  • Spectrophotometric Determination : It is employed for the colorimetric detection of nitrite and nitrate ions, which are crucial in environmental monitoring and food safety .
  • Sugar Determination : NED can also be utilized in determining sugar concentrations when dissolved in sulfuric acid-methanol solutions .

2. Antimicrobial Activity

Research has indicated that NED exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents . The mechanism of action appears to involve interference with bacterial cell wall synthesis.

Case Study 1: Antimicrobial Efficacy

A study published on the antimicrobial activity of NED demonstrated its inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showcasing its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

This study supports the use of NED in formulations aimed at combating bacterial infections .

Case Study 2: Spectrophotometric Applications

In another research effort, NED was employed for the spectrophotometric determination of nitrites in various samples. The results indicated that NED provides a reliable method for quantifying nitrite levels, critical for assessing food safety and environmental health.

The biological activity of NED can be attributed to its ability to form complexes with metal ions and other biomolecules. This property enhances its effectiveness as a reagent in analytical chemistry while also contributing to its antimicrobial activity by disrupting cellular functions in microorganisms.

Safety and Handling

While NED has beneficial applications, it is important to handle it with care due to its irritant properties:

  • Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).
  • Precautionary Measures : Use protective gloves and eyewear when handling the compound.

Q & A

Q. What is the primary methodological role of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate in nitrite and nitrate quantification?

This compound is a key chromogenic agent in the Griess assay. It reacts with nitrite-derived diazonium salts (formed via sulfanilic acid coupling) to produce a magenta-colored azo dye, detectable at 540 nm via spectrophotometry . For nitrate analysis, samples are first reduced to nitrite (e.g., using Zn powder in acidic conditions) before applying the same protocol . Critical steps include pH control (1% HCl) and reagent stability (storage at 2–8°C in amber bottles) .

Q. How should stock solutions of this compound be prepared and stored for optimal stability?

Dissolve 0.3 g in 100 mL of 1% HCl (v/v) using a volumetric flask. Store in amber glassware under refrigeration (2–8°C) to prevent photodegradation and thermal decomposition. The methanol content (8–11% in the monomethanolate form) must be accounted for during dilution to avoid solvent interference .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact due to its irritant properties (H315, H319). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. How can researchers assess the purity and suitability of this reagent for sensitive assays?

Verify purity (≥97%) via neutralization titration . Perform a sensitiveness test: mix with 0.02% sulfanilic acid; a red color indicates reactivity. For trace-level analyses (e.g., serum FFAs), pre-purify the compound via ammonia treatment to reduce background noise .

Advanced Research Questions

Q. How is this compound adapted for use as a matrix in mass spectrometry for free fatty acid (FFA) quantification?

Ammonia-treated N-(1-Naphthyl)ethylenediamine dihydrochloride enhances ionization efficiency in negative-ion MALDI-MS. Calibrate using deuterium-labeled internal standards (e.g., C17:0 FA) to correct matrix effects. This method achieved a 10-fold increase in sensitivity for FFAs in hyperglycemic sera compared to traditional LC-MS .

Q. What experimental factors could lead to discrepancies in nitrite quantification results?

  • Purity variability: Batches with <97% purity may yield inconsistent chromophore intensity. Pre-test via titration .
  • Methanol content: The monomethanolate form contains 8–11% methanol, which can alter reaction kinetics if unaccounted for. Adjust solvent composition during solution preparation .
  • Photodegradation: Exposure to light reduces reactivity. Use amber glassware and validate storage duration (≤1 month at 2–8°C) .

Q. How do structural analogs (e.g., 1-naphthyl isocyanate) interfere with assays using this compound?

Structural analogs may compete for binding sites in diazotization reactions, leading to false positives/negatives. For example, 1-naphthyl isocyanate (CAS 4044-68-4) shares a naphthalene backbone but lacks the ethylenediamine moiety, potentially cross-reacting in non-optimized protocols. Validate specificity via spike-recovery experiments using HPLC .

Q. What green chemistry alternatives exist to reduce the environmental impact of assays using this compound?

Ion chromatography (IC) avoids toxic reagents like sulfanilic acid and N-(1-Naphthyl)ethylenediamine, enabling simultaneous quantification of NO2−, NO3−, and other anions with lower waste generation. However, IC has higher equipment costs and lower sensitivity for trace biological samples compared to the Griess method .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate
Reactant of Route 2
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N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate

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